molecular formula C12H22ClNO2 B1481155 2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2098132-66-0

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No. B1481155
CAS RN: 2098132-66-0
M. Wt: 247.76 g/mol
InChI Key: GDYKHZCIHQOFAW-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, also known as Chloroethoxymethylpiperidine or CEMP, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CEMP is a chiral molecule, meaning that it has two non-superimposable mirror images. It is a colorless liquid at room temperature and is soluble in water, alcohol, and other organic solvents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on derivatives of related chemical structures, like chloro-pyridyl and methylpiperidin ketones, focuses on their synthesis and potential as analgesics, highlighting methodologies for creating and modifying similar compounds for various biological activities (Radl et al., 1999). These synthetic pathways might offer insight into the manipulations applicable to "2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one" for research purposes.

Analytical Techniques

  • A study on the X-ray structures and computational analysis of several cathinones, including detailed spectroscopic analysis, might be analogous to analyzing "2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one" (Nycz et al., 2011). Understanding the compound's structure, electronic properties, and interactions could be crucial for its application in scientific research.

Catalytic and Synthetic Applications

  • Research into ionic liquid-based catalytic systems, including compounds with chloro-alkyl and piperidinyl groups, reveals potential applications in synthesis and catalysis (Aydemir et al., 2014). Such systems might be relevant for exploring the catalytic roles or synthetic applications of "2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one" in producing or modifying organic molecules.

Biological Studies and Applications

  • Although direct biological applications of the specific compound were not identified, related research on the synthesis and biological evaluation of compounds with similar structural motifs suggests potential areas of interest, including their role in modulating biological pathways or as probes in biochemical research (Sharma et al., 2010). Investigating similar compounds could offer clues to the biological relevance or therapeutic potential of "2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one".

properties

IUPAC Name

2-chloro-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-4-16-9-12(3)5-7-14(8-6-12)11(15)10(2)13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYKHZCIHQOFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)C(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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